3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxy group, an isopropoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy derivative. This intermediate is then reacted with N,N-dimethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, making it less versatile in certain reactions.
2-Isopropoxy-N,N-dimethylbenzamide:
Uniqueness
3-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both hydroxy and isopropoxy groups, which enhance its reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-9(12(15)13(3)4)6-5-7-10(11)14/h5-8,14H,1-4H3 |
InChI Key |
BGJIZKRRAWAWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.